molecular formula C11H23NO B1361670 4-[(Neopentyloxy)methyl]piperidine CAS No. 883544-58-9

4-[(Neopentyloxy)methyl]piperidine

Katalognummer: B1361670
CAS-Nummer: 883544-58-9
Molekulargewicht: 185.31 g/mol
InChI-Schlüssel: FKWXWZAOHSSTLU-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-[(Neopentyloxy)methyl]piperidine is a specialized piperidine-based chemical building block designed for research and development applications. The piperidine ring is a fundamental heterocyclic scaffold in medicinal chemistry, recognized as one of the most prevalent nitrogen-containing heterocycles found in FDA-approved drugs . This specific compound, with its neopentyloxymethyl side chain, is engineered to offer steric hindrance and metabolic stability, making it a valuable intermediate for the synthesis of more complex molecules. Piperidine derivatives demonstrate a remarkably wide spectrum of biological activities and are pivotal in the discovery of new therapeutic agents. Research has highlighted their application in developing compounds with anticancer , antiviral , and antimicrobial properties . The structural framework of piperidine is a key feature in several known drug molecules and investigational compounds, often contributing to activity by interacting with key cellular signaling pathways such as PI3K/Akt and NF-κB, or by inducing apoptosis in target cells . As such, this compound is of significant interest for researchers in pharmaceutical chemistry and drug discovery, providing a versatile starting point for the creation of novel bioactive molecules. Please note: This product is intended for research use only by qualified laboratory professionals. It is not for diagnostic, therapeutic, or any other human or veterinary use. Researchers should consult the Safety Data Sheet (SDS) and handle the material with appropriate precautions.

Structure

3D Structure

Interactive Chemical Structure Model





Eigenschaften

IUPAC Name

4-(2,2-dimethylpropoxymethyl)piperidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H23NO/c1-11(2,3)9-13-8-10-4-6-12-7-5-10/h10,12H,4-9H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FKWXWZAOHSSTLU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)COCC1CCNCC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H23NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80649835
Record name 4-[(2,2-Dimethylpropoxy)methyl]piperidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80649835
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

185.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

883544-58-9
Record name 4-[(2,2-Dimethylpropoxy)methyl]piperidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80649835
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Technical Monograph: 4-((2,2-Dimethylpropoxy)methyl)piperidine

Author: BenchChem Technical Support Team. Date: February 2026

Scaffold Architecture, Synthetic Methodology, and Medicinal Utility

Executive Summary

The compound 4-((2,2-dimethylpropoxy)methyl)piperidine represents a specialized structural motif in medicinal chemistry, combining a polar, basic piperidine core with a highly lipophilic, metabolically robust neopentyl ether tail. Unlike simple alkyl ethers, the inclusion of the 2,2-dimethylpropyl (neopentyl) group introduces significant steric bulk and eliminates


-hydrogens on the alkyl chain, rendering the ether linkage exceptionally resistant to oxidative dealkylation and elimination reactions.

This guide provides a comprehensive technical analysis of this scaffold, focusing on the critical synthetic strategies required to overcome the steric hindrance of the neopentyl group, its physicochemical profile, and its application as a bioisostere in drug design.

Chemical Identity & Physicochemical Profile[1][2][3][4][5][6]

The molecule consists of a 4-substituted piperidine ring linked via a methylene spacer to a neopentyl ether. The steric crowding around the ether oxygen is a defining feature, influencing both its synthesis and its binding kinetics in biological targets.

Structural Data Table
PropertyValue / DescriptionNote
IUPAC Name 4-[(2,2-dimethylpropoxy)methyl]piperidine
CAS Number 883544-58-9Validated Registry
Molecular Formula

Molecular Weight 185.31 g/mol Fragment-like
pKa (Calc.) ~10.8 (Piperidine N)Highly basic secondary amine
cLogP ~2.8 - 3.2Moderate Lipophilicity
H-Bond Donors 1 (NH)
H-Bond Acceptors 2 (N, O)
Rotatable Bonds 4Flexible linker, rigid tail

Retrosynthetic Analysis & Strategic Disconnection

A common pitfall in the synthesis of neopentyl ethers is the attempted


 displacement of neopentyl halides. This approach fails  due to the severe steric hindrance of the 

-quaternary carbon adjacent to the leaving group.

To successfully synthesize 4-((2,2-dimethylpropoxy)methyl)piperidine, the disconnection must occur at the unhindered primary carbon of the piperidine linker.

Logical Pathway Visualization

The following diagram illustrates the critical decision tree for synthesis, highlighting the "Forbidden Route" (Neopentyl electrophile) versus the "Viable Route" (Piperidine electrophile).

Retrosynthesis Target Target Molecule 4-((2,2-dimethylpropoxy)methyl)piperidine Disconnection Strategic Disconnection Target->Disconnection RouteA Route A (FAILURE) Electrophile: Neopentyl Halide Nucleophile: Piperidine Alcohol Disconnection->RouteA Avoid RouteB Route B (SUCCESS) Electrophile: Piperidine-CH2-LG Nucleophile: Neopentyl Alcohol Disconnection->RouteB Preferred ReasonA Steric Hindrance blocks SN2 (Beta-branching) RouteA->ReasonA ReasonB Primary Carbon allows facile displacement RouteB->ReasonB

Figure 1: Retrosynthetic logic flow. Route A is kinetically prohibited; Route B is the industry standard.

Detailed Synthetic Protocol

The most robust method involves the nucleophilic attack of a neopentyl alkoxide on an activated N-protected 4-(hydroxymethyl)piperidine.

Reagents & Precursors
  • Starting Material: N-Boc-4-hydroxymethylpiperidine (CAS: 123855-51-6).

  • Nucleophile Source: Neopentyl alcohol (2,2-dimethyl-1-propanol).

  • Base: Sodium Hydride (NaH, 60% dispersion) or Potassium tert-butoxide (KOtBu).

  • Activation Reagent: Methanesulfonyl chloride (MsCl) or Tosyl chloride (TsCl).

Step-by-Step Methodology
Step 1: Activation of the Linker

The alcohol on the piperidine ring must be converted into a good leaving group (Mesylate).

  • Dissolve N-Boc-4-hydroxymethylpiperidine (1.0 eq) in anhydrous DCM.

  • Cool to 0°C under nitrogen atmosphere.

  • Add Triethylamine (1.5 eq) followed by dropwise addition of Methanesulfonyl chloride (1.2 eq).

  • Stir at 0°C for 1 hour, then warm to RT for 2 hours.

  • Workup: Wash with NaHCO3, brine, dry over MgSO4, and concentrate to yield the crude mesylate.

Step 2: The Williamson Ether Synthesis (The Critical Step)

Note: Neopentyl alcohol is a poor nucleophile due to steric bulk; using it as the solvent or in large excess with a strong base is often required.

  • In a separate flame-dried flask, suspend NaH (2.0 eq) in anhydrous DMF or THF.

  • Add Neopentyl alcohol (2.5 eq) dropwise at 0°C. Stir for 30 mins to generate the sodium neopentyloxide species.

  • Add the Mesylate intermediate (from Step 1) dissolved in minimal DMF/THF to the alkoxide solution.

  • Heat: This reaction requires thermal energy. Heat to 60-80°C for 12-18 hours.

  • Monitoring: Monitor by TLC/LCMS for disappearance of the mesylate.

  • Workup: Quench with water, extract with EtOAc. The excess neopentyl alcohol (BP ~113°C) can be removed via vacuum distillation or column chromatography.

Step 3: Deprotection
  • Dissolve the N-Boc ether intermediate in 1,4-Dioxane.

  • Add 4M HCl in Dioxane (excess).

  • Stir at RT for 2 hours. Precipitate forms.

  • Filter and wash with ether to obtain the 4-((2,2-dimethylpropoxy)methyl)piperidine hydrochloride salt .

Medicinal Chemistry Applications

Metabolic Stability (The Neopentyl Advantage)

The primary value of this structure lies in the neopentyl group . In standard alkyl ethers (e.g., n-propyl), Cytochrome P450 enzymes can hydroxylate the carbon alpha to the ether oxygen, leading to O-dealkylation.

  • Mechanism Block: The neopentyl group has no protons on the

    
    -carbon relative to the ether oxygen, and the 
    
    
    
    -carbon is sterically shielded by the tert-butyl tail. This dramatically reduces the rate of oxidative metabolism at this site.
Lipophilicity & CNS Penetration

The addition of the neopentyl group adds significant lipophilicity (+2.0 logP relative to methyl ether) without introducing a hydrogen bond donor. This modification is frequently used to:

  • Increase Blood-Brain Barrier (BBB) penetration: By masking polar surface area.

  • Fill Hydrophobic Pockets: The spherical, bulky nature of the neopentyl group is excellent for filling large hydrophobic cavities in GPCRs (e.g., Muscarinic receptors, Sigma-1 receptors).

Pharmacophore Mapping

Pharmacophore Piperidine Piperidine Nitrogen (Basic Center / Cationic Interaction) Linker Methylene Linker (Spacer) Piperidine->Linker 4-position Ether Ether Oxygen (H-Bond Acceptor) Linker->Ether Tail Neopentyl Group (Hydrophobic/Steric Bulk) Ether->Tail

Figure 2: Pharmacophore nodes and interaction types.

References

  • United States Environmental Protection Agency (EPA). Chemical Data Reporting: 4-[(2,2-Dimethylpropoxy)methyl]piperidine (CAS 883544-58-9). [Link][1]

  • Wermuth, C. G. (2008). The Practice of Medicinal Chemistry.[2] Academic Press. (Context: Bioisosteric replacement and ether stability).

  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry.[3][4][5] Oxford University Press. (Context: Williamson Ether Synthesis constraints on neopentyl systems).

  • PubChem. Compound Summary: 4-[(2-methylpropoxy)methyl]piperidine (Structural Analog). [Link]

Sources

Architectural Precision: A Technical Guide to 4-Substituted Piperidine Building Blocks

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The piperidine ring is the second most frequently utilized nitrogen heterocycle in FDA-approved small-molecule drugs, surpassed only recently by pyridine.[1][2] Its ubiquity is not accidental; the saturated ring offers a unique vector for displaying pharmacophores in three-dimensional space, unlike its planar aromatic counterparts.[3][1]

This guide focuses specifically on 4-substituted piperidines . The C4 position represents a critical axis of symmetry and functionalization.[1] Modification here allows medicinal chemists to modulate lipophilicity (LogD), metabolic stability (blocking CYP450 oxidation), and basicity (pKa) without introducing chirality (in mono-substituted cases), thereby simplifying early-stage SAR campaigns.[3][1]

Part 1: Structural Significance & Pharmacophore Mapping

The Conformational Landscape

Unlike the rigid phenyl ring, the piperidine ring exists in a dynamic equilibrium, predominantly favoring the chair conformation.[1] For 4-substituted piperidines, the substituent (


) generally prefers the equatorial position to minimize 1,3-diaxial interactions (the A-value).[1]

However, this preference is not absolute. In medicinal chemistry, "locking" the conformation is a powerful tool to improve binding affinity by reducing the entropic penalty upon binding.[3][1]

  • The Equatorial Preference: Large groups (Ph,

    
    -Bu) at C4 lock the ring, forcing the substituent equatorial.[3][1] This places the nitrogen lone pair in a predictable vector.[3][1]
    
  • The Axial Anomaly (The Fluorine Effect): 4-Fluoropiperidines exhibit unique behavior.[4] Due to the gauche effect and charge-dipole interactions (especially in the protonated ammonium form), the axial conformer can be energetically accessible. This is critical because the axial C-F bond is antiparallel to the N-H bond, influencing the pKa.[1][4]

Modulation of Basicity (pKa)

Unsubstituted piperidine has a pKa of ~11.2, often leading to high phospholipidosis risk and hERG channel inhibition due to the cationic charge at physiological pH.

  • Strategy: Introduction of an electron-withdrawing group (EWG) at C4 (e.g., -F, -OH, -CF3) lowers the pKa of the ring nitrogen via through-bond inductive effects.[1]

  • Result: A 4-fluoropiperidine typically displays a pKa of ~9.[3][5]4. This shift increases the fraction of the neutral species at pH 7.4, improving membrane permeability and blood-brain barrier (BBB) penetration.[1]

Visualization: Conformational Dynamics

PiperidineDynamics cluster_0 Conformational Equilibrium cluster_1 Medicinal Impact Chair_Eq Equatorial Conformer (Sterically Favored) Chair_Ax Axial Conformer (Dipole/Gauche Effects) Chair_Eq->Chair_Ax K_eq (A-Value dependent) Metab Metabolic Block (CYP450 Stability) Chair_Eq->Metab Steric Bulk pKa pKa Modulation (Lower Basicity) Chair_Ax->pKa Inductive Effect (F, OH)

Figure 1: The dynamic equilibrium of 4-substituted piperidines and their downstream effects on physicochemical properties.

Part 2: Synthetic Methodologies (The Decision Matrix)

The synthesis of 4-substituted piperidines generally proceeds through three main vectors. The choice of method depends strictly on the hybridization of the desired carbon at C4 (


 vs 

).
Pathway A: The "Enol Triflate" Route (Access to 4-Aryl/Vinyl)

This is the industry standard for generating 4-aryl piperidines (e.g., MPTP analogs, paroxetine intermediates).[1]

  • Precursor:

    
    -Boc-4-piperidone.
    
  • Activation: Formation of the enol triflate using PhNTf

    
    .
    
  • Coupling: Suzuki-Miyaura coupling with aryl boronic acids.[3][6]

  • Saturation: Hydrogenation (Pd/C) to yield the piperidine.[3][1]

Pathway B: Reductive Functionalization (Access to 4-Amino/Alkyl)

Used for introducing amines (reductive amination) or alkyl groups (Grignard/Wittig).[1]

  • Key Advantage: High throughput; amenable to parallel synthesis libraries.[3]

Pathway C: Direct C-H Functionalization (Minisci-Type)

An emerging field utilizing photoredox catalysis to append radicals directly to the C4 position of pyridine, followed by reduction.[1] While powerful, this often requires specific blocking groups to ensure regioselectivity and is less "rugged" for scale-up than Pathway A.[3][1]

Part 3: Experimental Protocol (Self-Validating System)

Protocol Focus: Synthesis of


-Boc-4-(4-fluorophenyl)-1,2,3,6-tetrahydropyridine  (Pathway A).
Rationale: This intermediate is the gateway to 4-arylpiperidines.[3] The protocol uses the Suzuki coupling of an enol triflate, a reaction that is robust, scalable, and tolerant of diverse functional groups.[3][1]
Step-by-Step Methodology

Reagents:

  • 
    -Boc-4-piperidone (1.0 equiv)
    
  • LiHMDS (1.1 equiv, 1.0 M in THF)[3][1]

  • 
    -Phenyl-bis(trifluoromethanesulfonimide) (PhNTf
    
    
    
    ) (1.05 equiv)
  • 4-Fluorophenylboronic acid (1.2 equiv)

  • Pd(dppf)Cl

    
    [7]·CH
    
    
    
    Cl
    
    
    (0.03 equiv)[1]
  • K

    
    CO
    
    
    
    (3.0 equiv)

Workflow:

  • Enol Triflate Formation (The Activation):

    • Cool a solution of

      
      -Boc-4-piperidone in dry THF to -78°C under argon.
      
    • Add LiHMDS dropwise over 20 min.[3][1] Critical: Maintain temp < -70°C to prevent self-condensation.[3][1]

    • Stir for 30 min, then add solution of PhNTf

      
       in THF.
      
    • Warm to 0°C over 2 hours. Quench with saturated NH

      
      Cl.[3][1]
      
    • Validation: TLC (Hex/EtOAc 9:1) should show a new non-polar spot (Rf ~0.8).[3][1]

  • Suzuki Cross-Coupling (The Construction):

    • Dissolve the crude enol triflate in 1,4-dioxane/H

      
      O (4:1 degassed).
      
    • Add 4-fluorophenylboronic acid and K

      
      CO
      
      
      
      .[3]
    • Add Pd(dppf)Cl

      
      .[3][1][7] Note: This catalyst is preferred over Pd(PPh
      
      
      
      )
      
      
      for its stability and faster turnover in aqueous mixtures.[3][1]
    • Heat to 80°C for 4 hours.

    • Validation: LC-MS should show the disappearance of the triflate mass (M+Na peaks often visible) and appearance of the product mass.

  • Purification:

    • Filter through Celite to remove Pd black.[3][1]

    • Column chromatography (Hex/EtOAc gradient).[3][1]

Synthetic Workflow Diagram

SyntheticWorkflow Start N-Boc-4-Piperidone Step1 Step 1: Enolization (LiHMDS, -78°C) Start->Step1 Inter Lithium Enolate (Transient) Step1->Inter Step2 Step 2: Trapping (PhNTf2) Inter->Step2 Triflate Enol Triflate (Stable Intermediate) Step2->Triflate Step3 Step 3: Suzuki Coupling (Ar-B(OH)2, Pd(dppf)Cl2) Triflate->Step3 Product 4-Aryl-Tetrahydropyridine Step3->Product

Figure 2: Step-wise synthesis of 4-aryl-tetrahydropyridines via the enol triflate method.

Part 4: Data Summary & Building Block Comparison

The following table summarizes key physicochemical shifts when substituting the C4 position of a standard piperidine scaffold.

Substituent (C4)Electronic EffectpKa (Approx)LogP ShiftPrimary Utility
-H (Parent)Neutral~11.2ReferenceGeneral scaffold
-F Inductive Withdrawal~9.4-0.2pKa lowering, metabolic block
-OH Polar/H-bond Donor~9.0-1.5Solubility, H-bond targeting
-Ph (Aryl)Lipophilic/Steric~10.5+1.8Hydrophobic pocket filling
-CF3 Strong Withdrawal~8.7+0.6Metabolic stability, pKa tuning

References

  • Njardarson, J. T., et al. (2014).[3][1][2][8][9][10] "Analysis of the Structural Diversity, Substitution Patterns, and Frequency of Nitrogen Heterocycles among U.S. FDA Approved Pharmaceuticals." Journal of Medicinal Chemistry. [Link]

  • Vitaku, E., Smith, D. T., & Njardarson, J. T. (2014).[3][1][9][10] "Analysis of the Structural Diversity, Substitution Patterns, and Frequency of Nitrogen Heterocycles among U.S. FDA Approved Pharmaceuticals." Journal of Medicinal Chemistry. (Updated analysis 2024). [Link][1][8]

  • Littke, A. F., Dai, C., & Fu, G. C. (2000).[3][1][11] "Versatile Catalysts for the Suzuki Cross-Coupling of Arylboronic Acids with Aryl and Vinyl Halides and Triflates under Mild Conditions." Journal of the American Chemical Society. [Link][11]

  • Scientific Update. (2019). "Syn-3-Fluoro-4-aminopiperidine- a story from multiple orientations." Scientific Update - Technical Review. [Link]

  • PubChem. "4-Fluoropiperidine Hydrochloride Compound Summary."[3][1] National Library of Medicine. [Link]

Sources

Methodological & Application

Synthesis of 4-[(Neopentyloxy)methyl]piperidine from 4-piperidinemethanol

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol

Topic: Synthesis of 4-[(Neopentyloxy)methyl]piperidine from 4-Piperidinemethanol

Abstract

The synthesis of this compound, a valuable building block in pharmaceutical research, presents a significant chemoselectivity challenge due to the presence of two nucleophilic centers in the starting material, 4-piperidinemethanol: a primary alcohol and a secondary amine. Direct O-alkylation is often compromised by competing N-alkylation, leading to purification difficulties and reduced yields. This application note provides a robust and high-yielding three-step synthetic protocol that circumvents this issue through a protecting group strategy. The protocol details the N-protection of 4-piperidinemethanol with a tert-butoxycarbonyl (Boc) group, followed by a Williamson ether synthesis to install the neopentyl moiety, and concluding with acidic deprotection to yield the target compound. This guide offers detailed, step-by-step experimental procedures, critical safety information for handling reactive reagents, characterization data, and expert insights into the rationale behind the chosen methodology, tailored for researchers in synthetic and medicinal chemistry.

Introduction: The Chemoselectivity Challenge

4-Piperidinemethanol is a bifunctional molecule that serves as a versatile starting material for a wide range of biologically active compounds.[1] The synthesis of ether derivatives, such as this compound, requires the selective alkylation of the primary hydroxyl group. However, the secondary amine within the piperidine ring is also a potent nucleophile and can readily compete for the alkylating agent, leading to the formation of undesired N-alkylated byproducts.[2] In drug development, where purity and predictability are paramount, such side reactions are unacceptable.

To achieve the desired O-alkylation with high fidelity, a protecting group strategy is the most reliable approach. By temporarily masking the reactivity of the piperidine nitrogen, the hydroxyl group can be selectively deprotonated and alkylated. The tert-butoxycarbonyl (Boc) group is an ideal choice for protecting the piperidine nitrogen due to its ease of installation and its stability under the basic conditions required for the subsequent ether synthesis.[3][4] The Boc group can then be cleanly removed under acidic conditions to furnish the final product.[3] This note details this robust three-step pathway.

Overall Synthetic Workflow

The synthesis is performed in three distinct stages: (1) Protection of the piperidine nitrogen, (2) Williamson ether synthesis to form the neopentyl ether, and (3) Deprotection to yield the final product.

G cluster_0 Part A: N-Protection cluster_1 Part B: Williamson Ether Synthesis cluster_2 Part C: Deprotection A 4-Piperidinemethanol B N-Boc-4-Piperidinemethanol A->B Boc₂O, Base DCM C N-Boc-4-Piperidinemethanol D N-Boc-4-[(neopentyloxy)methyl]piperidine C->D 1. NaH, THF 2. Neopentyl Bromide E N-Boc-4-[(neopentyloxy)methyl]piperidine F This compound E->F 4M HCl in Dioxane

Caption: Overall 3-step workflow for the synthesis.

Detailed Experimental Protocols

Part A: Synthesis of tert-butyl 4-(hydroxymethyl)piperidine-1-carboxylate (N-Boc-4-Piperidinemethanol)

Rationale: The piperidine nitrogen is protected as its tert-butyl carbamate. This reaction is typically clean and high-yielding, and the resulting protected intermediate is a stable, crystalline solid that is easily purified.

ReagentMW ( g/mol )AmountMoles (mmol)Equiv.
4-Piperidinemethanol115.1710.0 g86.81.0
Di-tert-butyl dicarbonate (Boc₂O)218.2520.8 g95.51.1
Triethylamine (Et₃N)101.1913.2 mL95.51.1
Dichloromethane (DCM)-200 mL--

Procedure:

  • Add 4-piperidinemethanol (10.0 g, 86.8 mmol) to a 500 mL round-bottom flask equipped with a magnetic stir bar.

  • Dissolve the starting material in dichloromethane (200 mL).

  • Add triethylamine (13.2 mL, 95.5 mmol) to the solution.

  • Cool the flask to 0 °C using an ice-water bath.

  • In a separate beaker, dissolve di-tert-butyl dicarbonate (20.8 g, 95.5 mmol) in a minimal amount of DCM and add it dropwise to the stirred reaction mixture over 30 minutes.

  • After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 4 hours, monitoring by TLC (Thin Layer Chromatography) until the starting material is consumed.

  • Work-up: Transfer the reaction mixture to a separatory funnel and wash sequentially with 1M HCl (2 x 100 mL), saturated NaHCO₃ solution (1 x 100 mL), and brine (1 x 100 mL).

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield a white solid.

  • Purification: The crude product is often of high purity. If necessary, it can be recrystallized from a mixture of ethyl acetate and hexanes. Expected yield: >90%.

Part B: Synthesis of tert-butyl this compound-1-carboxylate

Rationale: This step is a Williamson ether synthesis, a classic Sₙ2 reaction.[5] Sodium hydride (NaH), a strong, non-nucleophilic base, is used to deprotonate the primary alcohol, forming a sodium alkoxide.[6] This potent nucleophile then displaces the bromide from neopentyl bromide. Anhydrous conditions are critical as NaH reacts violently with water.[7]

Critical Safety Note: Sodium hydride (NaH) is a water-reactive and flammable solid.[8][9] It must be handled under an inert atmosphere (e.g., nitrogen or argon). All glassware must be oven- or flame-dried. Personnel must wear appropriate PPE, including a flame-retardant lab coat, safety goggles, and nitrile gloves.[7]

ReagentMW ( g/mol )AmountMoles (mmol)Equiv.
N-Boc-4-Piperidinemethanol215.2910.0 g46.41.0
Sodium Hydride (60% in mineral oil)24.00 (pure)2.23 g55.71.2
Neopentyl Bromide151.048.42 g (6.9 mL)55.71.2
Anhydrous Tetrahydrofuran (THF)-200 mL--

Procedure:

  • Under a nitrogen atmosphere, add sodium hydride (2.23 g of 60% dispersion, 55.7 mmol) to an oven-dried 500 mL three-neck flask equipped with a stir bar, condenser, and nitrogen inlet.

  • Wash the NaH dispersion with anhydrous hexanes (3 x 20 mL) to remove the mineral oil. Carefully decant the hexane washings via cannula.

  • Add anhydrous THF (100 mL) to the flask.

  • In a separate flask, dissolve N-Boc-4-piperidinemethanol (10.0 g, 46.4 mmol) in anhydrous THF (100 mL).

  • Cool the NaH suspension to 0 °C. Slowly add the solution of the alcohol to the NaH suspension via a dropping funnel. Hydrogen gas will evolve; ensure adequate ventilation to a fume hood.

  • After the addition is complete, allow the mixture to stir at room temperature for 1 hour to ensure complete formation of the alkoxide.

  • Add neopentyl bromide (6.9 mL, 55.7 mmol) to the reaction mixture.

  • Heat the reaction to reflux (approx. 66 °C) and maintain for 12-18 hours. The Sₙ2 reaction with the sterically hindered neopentyl bromide is slow and requires elevated temperatures.[10][11]

  • Work-up: After cooling to 0 °C, cautiously quench the reaction by the dropwise addition of water (approx. 10 mL) to destroy any unreacted NaH.

  • Dilute the mixture with ethyl acetate (200 mL) and wash with water (2 x 100 mL) and brine (1 x 100 mL).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude oil by flash column chromatography on silica gel. To prevent peak tailing of the slightly basic compound, use a solvent system of hexanes and ethyl acetate containing 0.5% triethylamine.[12]

Caption: Sₙ2 reaction with a sterically hindered electrophile.

Part C: Deprotection to Yield this compound

Rationale: The Boc group is acid-labile and is efficiently cleaved using a strong acid such as hydrochloric acid. The product is typically isolated as the hydrochloride salt, which is often a stable, crystalline solid, facilitating handling and purification.

ReagentMW ( g/mol )AmountMoles (mmol)Equiv.
N-Boc Protected Ether285.4510.0 g35.01.0
4M HCl in 1,4-Dioxane-44 mL1755.0
Diethyl Ether (Et₂O)-200 mL--

Procedure:

  • Dissolve the purified tert-butyl this compound-1-carboxylate (10.0 g, 35.0 mmol) in a minimal amount of methanol (approx. 20 mL) in a 250 mL round-bottom flask.

  • Add the 4M HCl solution in 1,4-dioxane (44 mL, 175 mmol) to the flask at room temperature.

  • Stir the reaction for 2-3 hours. The deprotection is usually accompanied by the evolution of CO₂ and isobutylene gas. Monitor the reaction by TLC until the starting material is consumed.

  • Upon completion, add diethyl ether (200 mL) to precipitate the hydrochloride salt of the product.

  • Collect the white solid by vacuum filtration, wash the filter cake with cold diethyl ether (2 x 50 mL), and dry under vacuum.

  • Free-Basing (Optional): To obtain the free amine, dissolve the hydrochloride salt in water, cool to 0 °C, and basify to pH >12 with 2M NaOH solution. Extract the aqueous layer with dichloromethane (3 x 100 mL). Combine the organic extracts, dry over Na₂SO₄, filter, and concentrate under reduced pressure to yield the final product as a liquid oil.

Product Characterization

CompoundForm¹H NMR (CDCl₃, δ ppm)¹³C NMR (CDCl₃, δ ppm)MS (ESI+) m/z
N-Boc-4-Piperidinemethanol White Solid~3.5 (d, 2H), ~4.1 (br s, 2H), ~2.7 (t, 2H), ~1.8-1.6 (m, 3H), 1.45 (s, 9H), ~1.2 (m, 2H)154.9, 79.5, 67.8, 43.5, 39.9, 29.3, 28.5216.1 [M+H]⁺
Final Product (Free Base) Colorless Oil~3.2 (d, 2H), ~3.1 (d, 2H), ~2.9 (s, 2H), ~2.6 (t, 2H), ~1.8-1.6 (m, 3H), ~1.2 (m, 2H), 0.9 (s, 9H)77.1, 75.9, 46.5, 40.8, 32.2, 29.8, 26.7186.2 [M+H]⁺

Note: Exact chemical shifts may vary depending on solvent and concentration.

References

  • BenchChem. (n.d.). Technical Support Center: Purification of Piperidine Derivatives.
  • BenchChem. (n.d.). Application Notes and Protocols for the Purification of Piperidine Reaction Products.
  • UC Center for Laboratory Safety. (2012). Sodium Hydride - Standard Operating Procedure.
  • Alkali Metals. (n.d.). MSDS for SODIUM HYDRIDE. Retrieved from [Link]

  • ChemScience. (2024). Safety Data Sheet: Sodium hydride, 55 - 60% suspension in mineral oil. Retrieved from [Link]

  • Fiveable. (2025). Piperidine Definition - Organic Chemistry II Key Term. Retrieved from [Link]

  • Google Patents. (n.d.). WO2002085858A1 - Process for producing purified piperidine derivative.
  • Chemistry LibreTexts. (2023). Williamson Ether Synthesis. Retrieved from [Link]

  • Wiley Online Library. (2026). Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. Retrieved from [Link]

  • Chemistry Steps. (2022). Williamson Ether Synthesis. Retrieved from [Link]

  • Master Organic Chemistry. (2014). The Williamson Ether Synthesis. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Williamson Ether Synthesis. Retrieved from [Link]

  • Wikipedia. (n.d.). Williamson ether synthesis. Retrieved from [Link]

  • Reddit. (2020). For SN2 reactions, neopentyl bromide has a primary alpha carbon but a tertiary beta carbon so it has steric hindrance. Does that rule apply to the structures I drew?. Retrieved from [Link]

  • ResearchGate. (2017). Procedure for N-alkylation of Piperidine?. Retrieved from [Link]

Sources

Application Note: Etherification Protocols for N-Boc-4-hydroxymethylpiperidine

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Strategic Overview & Decision Matrix

The Substrate Profile

N-Boc-4-hydroxymethylpiperidine represents a critical scaffold in medicinal chemistry, particularly for GPCR ligands and kinase inhibitors. It possesses two distinct chemical handles:[1]

  • Primary Alcohol (C4-position): Sterically accessible, nucleophilic, and the target for etherification.

  • N-Boc Carbamate: A base-stable, acid-labile protecting group.

Critical Constraint: The integrity of the Boc group must be maintained. While Boc is robust in basic conditions (


), it is sensitive to Lewis acids and strong Bronsted acids (

) and thermal degradation (

). Therefore, acid-catalyzed etherification methods (e.g., Fischer speciation) are strictly contraindicated.
Method Selection Logic

The choice of protocol is dictated by the electrophile (the "R" group) intended for attachment.

  • Scenario A: Aliphatic Targets (Methyl, Benzyl, Allyl).

    • Method: Williamson Ether Synthesis.[2][3][4][5]

    • Rationale: The primary alcohol is easily deprotonated by sodium hydride (NaH) to form a potent alkoxide nucleophile, which undergoes

      
       substitution with alkyl halides.[1]
      
  • Scenario B: Aromatic Targets (Phenols, Heterocycles).

    • Method: Mitsunobu Reaction.[6][7][8]

    • Rationale: Simple

      
       displacement is often sluggish with unactivated aryl fluorides. The Mitsunobu reaction activates the alcohol oxygen, allowing a weak nucleophile (phenol) to displace it under neutral redox conditions, preserving the Boc group.
      

DecisionMatrix Start Target Ether: R-O-CH2-Pip-N-Boc Decision Nature of 'R' Group? Start->Decision Alkyl Aliphatic (Alkyl/Benzyl) (e.g., -Me, -Bn, -Allyl) Decision->Alkyl sp3 Carbon Aryl Aromatic (Aryl/Heteroaryl) (e.g., -Ph, -Py) Decision->Aryl sp2 Carbon MethodA METHOD A: Williamson Ether Synthesis (NaH / R-X / DMF) Alkyl->MethodA MethodB METHOD B: Mitsunobu Coupling (PPh3 / DEAD / Ar-OH) Aryl->MethodB

Figure 1: Strategic decision tree for selecting the appropriate etherification pathway based on the target electrophile.

Part 2: Method A - Williamson Ether Synthesis (Alkyl Ethers)

Principle & Causality

This protocol relies on the irreversible deprotonation of the hydroxyl group (


) by Sodium Hydride (NaH) to generate an alkoxide.
  • Why NaH? It generates

    
     gas as the only byproduct, driving the equilibrium forward.
    
  • Why DMF? A polar aprotic solvent is required to solvate the cation (

    
    ), leaving the alkoxide "naked" and highly reactive for the 
    
    
    
    attack.
  • Boc Stability: The Boc group is stable to NaH at temperatures

    
    .
    
Reagents & Materials
ReagentEquiv.RoleCritical Note
N-Boc-4-hydroxymethylpiperidine 1.0SubstrateDry thoroughly (azeotrope with toluene if needed).
Sodium Hydride (60% in oil) 1.2 - 1.5BaseSafety: Pyrophoric. Wash with hexanes if oil interferes, otherwise use as is.
Alkyl Halide (R-X) 1.2 - 1.5ElectrophileIodides > Bromides >> Chlorides.
DMF (Anhydrous) SolventMediumMust be dry; water kills NaH.
TBAI (Optional) 0.1CatalystTetrabutylammonium iodide accelerates sluggish chlorides.
Step-by-Step Protocol

Step 1: Apparatus Setup

  • Flame-dry a 2-neck Round Bottom Flask (RBF) equipped with a magnetic stir bar and a nitrogen balloon/inlet.

  • Safety Check: Ensure no water sources are nearby. NaH reacts violently with water.

Step 2: Deprotonation

  • Charge the flask with N-Boc-4-hydroxymethylpiperidine (1.0 equiv) and anhydrous DMF (concentration ~0.2 M).

  • Cool the solution to 0°C (ice bath).

  • Add NaH (1.5 equiv) portion-wise over 15 minutes.

    • Observation: Vigorous bubbling (ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">

      
       evolution) will occur.
      
    • Causality: Low temperature prevents thermal runaway and potential carbamate side-reactions during the initial exothermic deprotonation.

  • Stir at 0°C for 30 minutes, then warm to Room Temperature (RT) for 30 minutes to ensure complete alkoxide formation. The solution should turn slightly turbid or yellow.

Step 3: Alkylation

  • Cool back to 0°C if the alkyl halide is volatile; otherwise, remain at RT.

  • Add the Alkyl Halide (1.2–1.5 equiv) dropwise.

    • Note: If using a chloride (R-Cl), add TBAI (0.1 equiv) at this stage.

  • Allow to warm to RT and stir.

    • Time: Methyl Iodide/Benzyl Bromide: 2–4 hours. Less reactive halides: 16 hours.

Step 4: Quench & Workup

  • Cool to 0°C. Carefully quench with saturated

    
     solution  (add dropwise initially).
    
    • Why: Neutralizes excess alkoxide/NaH without exposing the Boc group to low pH.

  • Dilute with Ethyl Acetate (EtOAc) and water.

  • Wash the organic layer with Water (3x) and Brine (1x) .

    • Critical: DMF is miscible in water. Multiple water washes are required to remove DMF from the organic layer.

  • Dry over

    
    , filter, and concentrate.
    

Step 5: Purification

  • Purify via Flash Column Chromatography (Hexanes/EtOAc).[9]

  • Visualization: Stain with KMnO4 or Iodine . (Ninhydrin is ineffective for Boc-amines).

Part 3: Method B - Mitsunobu Reaction (Aryl Ethers)

Principle & Causality

For synthesizing aryl ethers, direct displacement is difficult. The Mitsunobu reaction uses Triphenylphosphine (


) and Diethyl azodicarboxylate (DEAD/DIAD) to activate the alcohol as a phosphonium intermediate.[8]
  • Mechanism: The alcohol oxygen attacks the phosphorus, becoming a good leaving group (

    
    ). The phenol (which must be acidic enough, 
    
    
    
    ) then attacks the carbon in an
    
    
    fashion, displacing the phosphine oxide.
  • Order of Addition: Crucial to prevent side reactions (e.g., alkylation of the hydrazine).

Reagents & Materials
ReagentEquiv.[6][9][10]RoleCritical Note
N-Boc-4-hydroxymethylpiperidine 1.0Substrate-
Phenol (Ar-OH) 1.1 - 1.2Nucleophile

should be < 11.
Triphenylphosphine (

)
1.5ActivatorPolymer-bound

can simplify cleanup.
DEAD or DIAD 1.5OxidantSafety: Explosive hazard if concentrated/heated. Use DIAD for better stability.
THF or Toluene SolventMediumAnhydrous.
Step-by-Step Protocol

Step 1: Setup

  • Oven-dry a RBF with nitrogen inlet.

  • Dissolve N-Boc-4-hydroxymethylpiperidine (1.0 equiv), Phenol (1.2 equiv), and

    
      (1.5 equiv) in anhydrous THF  (0.1 M).
    

Step 2: Activation & Coupling

  • Cool the mixture to 0°C .

  • Dissolve DIAD (1.5 equiv) in a small volume of THF.

  • Add the DIAD solution dropwise over 20–30 minutes.

    • Causality: Slow addition prevents the accumulation of the betaine intermediate and controls the exotherm. The solution will turn yellow/orange.[10]

  • Remove ice bath and stir at RT for 12–24 hours.

Step 3: Workup

  • Concentrate the reaction mixture directly (carefully, do not overheat).

  • Triturate the residue with cold Diethyl Ether (

    
    ) .
    
    • Why: Triphenylphosphine oxide (

      
      ) is often insoluble in ether and will precipitate. Filter off the white solid.
      
  • Concentrate the filtrate.[9][10]

Step 4: Purification

  • Flash Chromatography is essential to separate the product from reduced hydrazine byproducts.

  • Tip: If separation is difficult, wash the organic layer with 1M NaOH (rapidly) to remove unreacted phenol before chromatography.

MitsunobuMechanism Reagents PPh3 + DIAD Betaine Morrison-Brunn-Huisgen Betaine Intermediate Reagents->Betaine 0°C Activation Alcohol Activation (R-O-PPh3+) Betaine->Activation + Alcohol (Substrate) Attack Nucleophilic Attack (Ar-O-) Activation->Attack + Phenol Product Aryl Ether + Ph3P=O Attack->Product SN2 Inversion

Figure 2: Mechanistic flow of the Mitsunobu reaction, highlighting the activation of the alcohol oxygen.

Part 4: Troubleshooting & Quality Control

Common Failure Modes
SymptomProbable CauseCorrective Action
Low Yield (Williamson) Wet DMF or old NaH.Use fresh anhydrous DMF (water <50 ppm). Test NaH activity.
Boc Loss Acidic workup or high heat.Ensure quench is neutral (

). Keep rotovap bath <40°C.
No Reaction (Mitsunobu) Phenol

too high (>11).
Use ADDP/

(Tsunoda reagent) for less acidic phenols.
Emulsion during Workup Amphiphilic nature of Boc-amine.Use brine; if persistent, filter through Celite or add a small amount of MeOH.
Analytical Validation
  • TLC: Use KMnO4 stain . The Boc group usually inhibits Ninhydrin staining.

  • NMR (

    
    ): 
    
    • Look for the disappearance of the

      
       broad singlet.
      
    • Product Shift: The

      
       protons at C4 will shift downfield (approx 3.3-3.5 ppm 
      
      
      
      3.8-4.0 ppm depending on R).
    • Boc Check: Confirm the singlet at ~1.45 ppm (9H) remains intact.

References

  • Williamson, A. W. (1850).[4] "Theory of Aetherification". Philosophical Magazine, 37, 350–356.

  • Mitsunobu, O. (1981). "The Use of Diethyl Azodicarboxylate and Triphenylphosphine in Synthesis and Transformation of Natural Products". Synthesis, 1981(1), 1–28.

  • Master Organic Chemistry. (2014). "The Williamson Ether Synthesis".[2][3][4][5]

  • Organic Chemistry Portal. "Mitsunobu Reaction: Mechanism and Protocols".

  • Sigma-Aldrich. "N-Boc-4-piperidinemethanol Product & Safety Data".

Sources

Application Note: Solubility Profiling and Handling of 4-[(Neopentyloxy)methyl]piperidine

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Compound Analysis

4-[(Neopentyloxy)methyl]piperidine (CAS: 145224-95-9) is a specialized heterocyclic building block frequently employed in medicinal chemistry for the synthesis of G-protein coupled receptor (GPCR) ligands and renin inhibitors.[1][2] Its structure combines a polar, basic piperidine core with a bulky, lipophilic neopentyl ether tail.[2]

Understanding the solubility profile of this molecule is critical for three stages of development:

  • Synthetic Workup: Efficient extraction from aqueous reaction mixtures.[1]

  • Purification: Selection of mobile phases for chromatography.

  • Biological Assays: Formulation of stock solutions without precipitation.

Structural-Property Relationship (SAR) Analysis

The molecule exhibits a "Janus-faced" solubility behavior due to its two distinct domains:[1][2]

  • The Piperidine Ring (Hydrophilic/Basic): The secondary amine (

    
    ) acts as a hydrogen bond donor/acceptor, conferring solubility in polar protic solvents and pH-dependent water solubility.[1][2]
    
  • The Neopentyl Ether Tail (Lipophilic/Bulky): The tert-butyl moiety significantly increases

    
     (estimated 
    
    
    
    ) compared to unsubstituted piperidine, enhancing solubility in non-polar organic solvents (e.g., Hexane, Toluene) where simple piperidines might struggle.[1][2]

Solubility Decision Logic

The following decision tree illustrates the solvent selection strategy based on the intended application (Reaction, Extraction, or Analysis).

SolubilityLogic Start Start: this compound State Physical State: Viscous Liquid / Low-Melting Solid Start->State NonPolar Non-Polar Solvents (Hexane, Toluene) State->NonPolar Lipophilic Tail PolarAprotic Polar Aprotic (DCM, THF, DMSO) State->PolarAprotic General Affinity PolarProtic Polar Protic (MeOH, EtOH) State->PolarProtic H-Bonding Aqueous Aqueous Media (Water, Buffers) State->Aqueous Amine Function HighSol High Solubility (>100 mg/mL) NonPolar->HighSol Excellent (Neopentyl effect) PolarAprotic->HighSol Excellent PolarProtic->HighSol Good pH_Dep pH Dependent (Insoluble as Base, Soluble as Salt) Aqueous->pH_Dep Requires Acid (pH < 9) ModSol Moderate Solubility (10-50 mg/mL)

Caption: Solubility logic flow for this compound based on solvent polarity and pH.

Predicted Solubility Profile

While specific experimental values for this CAS are proprietary to custom synthesis batches, the following profile is derived from validated SAR data of homologous piperidine ethers.

Solvent ClassSolventPredicted SolubilityApplication Note
Chlorinated Dichloromethane (DCM)Very High (>500 mg/mL)Preferred solvent for extraction and transfers.[1]
Polar Aprotic DMSO / DMFHigh (>200 mg/mL)Ideal for biological assay stock solutions (20 mM).[1]
Alcohols Methanol / EthanolHigh (>100 mg/mL)Suitable for crystallization or chromatographic loading.[1]
Hydrocarbons Hexane / HeptaneModerate to High Neopentyl group aids solubility; useful for washing away polar impurities.[1]
Aqueous (Neutral) Water (pH 7)Low (<5 mg/mL)The free base is lipophilic.[1] Emulsions likely.[1][2]
Aqueous (Acidic) 0.1 M HCl / AcetateHigh (>50 mg/mL)Protonation of piperidine nitrogen forms a soluble salt.[1]

Experimental Protocols

Protocol 1: Rapid Visual Solubility Screening (Kinetic)

Purpose: To quickly determine the approximate solubility range (<1, 1-10, >10 mg/mL) for solvent selection.[1][2]

Materials:

  • This compound (approx. 10 mg per solvent).[1][2]

  • 4 mL clear glass vials with PTFE-lined caps.

  • Micropipettes.[1][2]

Procedure:

  • Weigh 10 mg of the compound into a vial.

  • Add 100 µL of the target solvent.[1][2]

  • Vortex for 30 seconds.

    • Observation: If clear, solubility is >100 mg/mL .[1] Stop.

  • If undissolved, add 900 µL of solvent (Total = 1 mL).[1] Vortex.

    • Observation: If clear, solubility is >10 mg/mL .[1]

  • If undissolved, heat gently to 40°C (if solvent boiling point permits) and sonicate.

    • Observation: If particles remain after cooling, solubility is <10 mg/mL .[1]

Protocol 2: Thermodynamic Solubility Determination (HPLC-UV)

Purpose: To generate precise quantitative data (saturation point) for regulatory documentation or formulation.[1]

Prerequisites:

  • HPLC System: Agilent 1200/1260 or equivalent.

  • Column: C18 Reverse Phase (e.g., Zorbax Eclipse Plus, 3.5 µm).[2]

  • Detection: UV at 210 nm (low UV absorbance expected for aliphatic amines; use 210 nm or ELSD/CAD if available).

Workflow:

  • Saturation: Add excess compound (approx. 50 mg) to 1 mL of solvent in a vial.

  • Equilibration: Shake at constant temperature (25°C) for 24 hours using a rotary mixer.

  • Filtration: Filter the supernatant through a 0.22 µm PTFE syringe filter (pre-saturated to prevent adsorption).

  • Dilution: Dilute the filtrate 1:100 with Mobile Phase A (Water + 0.1% TFA) to ensure the sample is within the linear dynamic range of the detector.

  • Quantification: Inject against a 5-point calibration curve of the standard.

Calculation:



Where 

is saturation solubility and

is the concentration calculated from the peak area.[1]
Protocol 3: Salt Formation for Aqueous Solubility

Purpose: To solubilize the compound for biological dosing (PBS/Saline).[1]

Mechanism:


[1][2]

Procedure:

  • Dissolve 1 equivalent of the free base in a minimal amount of Ethanol or Diethyl Ether.[1][2]

  • Dropwise add 1.1 equivalents of 4M HCl in Dioxane or Concentrated HCl .

  • A white precipitate (the hydrochloride salt) should form immediately.[1][2]

  • If oiling occurs (common with neopentyl derivatives), induce crystallization by adding non-polar anti-solvent (Hexane or Diethyl Ether) and cooling to 0°C.[2]

  • Filter and dry under vacuum.[1][2]

  • Result: The resulting HCl salt will be highly water-soluble (>50 mg/mL).[1][2]

Storage and Stability

  • Storage: Store the free base at 2-8°C under an inert atmosphere (Nitrogen/Argon). Secondary amines can absorb

    
     from the air to form carbamates over time.[1][2]
    
  • Handling: The compound is basic and likely an irritant.[1][2] Use standard PPE (Gloves, Goggles).[2]

  • Incompatibility: Avoid strong oxidizing agents (peroxides) and acid chlorides (unless acylation is intended).[1]

References

  • Avdeef, A. (2012).[1] Absorption and Drug Development: Solubility, Permeability, and Charge State. Wiley-Interscience.[1][2] (Standard text for solubility profiling protocols).

  • PubChem Database. (2024).[1] Compound Summary: Piperidine Derivatives. National Library of Medicine.[1][2] [Link]

  • Lipinski, C. A., et al. (2001). "Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings."[2] Advanced Drug Delivery Reviews, 46(1-3), 3-26.[1][2] (Foundational paper for solubility logic).

  • Bergström, C. A., et al. (2007). "Accuracy of calculated pH-dependent aqueous drug solubility." European Journal of Pharmaceutical Sciences, 32(4-5), 381-390.[1][2] (Reference for pKa and salt solubility relationships).

Sources

Application Note: Strategic N-Alkylation of Secondary Piperidine Amines

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Strategic N-Alkylation of Secondary Piperidines: Protocols for Medicinal Chemistry Content Type: Application Note & Detailed Protocols Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Scientists

Executive Summary & Chemical Context

The piperidine ring is a pharmacophore "privileged structure," ubiquitous in therapeutics ranging from analgesics (Fentanyl) to AChE inhibitors (Donepezil). However, the N-alkylation of secondary piperidines presents a specific set of challenges in medicinal chemistry.

With a


 of approximately 11.2 , the secondary amine is highly nucleophilic but also highly basic. The primary failure modes in synthesis are:
  • Over-Alkylation (Quaternization): The resulting tertiary amine is often nucleophilic enough to react with excess alkyl halide, forming an irreversible quaternary ammonium salt.

  • Elimination (E2): The basicity of piperidine can trigger dehydrohalogenation of the alkyl halide rather than substitution.

  • Steric Hindrance: 2,6-substituted piperidines exhibit significant steric clash, requiring specialized forcing conditions or alternative pathways.

This guide details three distinct protocols to solve these issues, prioritized by reliability and selectivity.

Method Selection Matrix

Use the following decision tree to select the optimal protocol for your substrate.

G Start Start: Target N-R Group IsCarbonyl Is the 'R' group available as an Aldehyde or Ketone? Start->IsCarbonyl MethodA METHOD A: Reductive Amination (Gold Standard) IsCarbonyl->MethodA Yes (Preferred) IsPrimary Is 'R' a primary alkyl chain (e.g., Ethyl, Propyl)? IsCarbonyl->IsPrimary No MethodC METHOD C: Acylation-Reduction (Guaranteed Mono-alkylation) IsPrimary->MethodC Yes (Avoids over-alkylation) IsTertiary Is 'R' a tertiary or sterically hindered halide? IsPrimary->IsTertiary No MethodB METHOD B: Direct Alkylation (SN2) (Finkelstein Conditions) IsTertiary->MethodB No (Secondary/Primary Halides) Stop Consider Metal Catalysis (Buchwald-Hartwig) IsTertiary->Stop Yes

Figure 1: Strategic decision matrix for N-alkylation of piperidines.

Method A: Reductive Amination (The Gold Standard)

Best For: Most substrates; preventing over-alkylation; functional group tolerance.

Direct alkylation with halides is often uncontrolled. Reductive amination is superior because the intermediate iminium ion is reduced in situ to the tertiary amine, which is no longer electrophilic toward the reducing agent, naturally stopping the reaction at the mono-alkylated stage.

The Reagent of Choice: Sodium Triacetoxyborohydride (STAB) -


.
Unlike Sodium Cyanoborohydride (

), STAB is non-toxic and does not require low pH to activate the imine reduction, minimizing side reactions with acid-sensitive groups.
Mechanism of Action

Mechanism Substrates Piperidine + Aldehyde Hemiaminal Hemiaminal Intermediate Substrates->Hemiaminal Equilibrium Iminium Iminium Ion (Electrophile) Hemiaminal->Iminium -H2O Product Tertiary Amine (Product) Iminium->Product H- transfer from NaBH(OAc)3

Figure 2: Stepwise mechanism of reductive amination using STAB.

Protocol A: Standard STAB Procedure

Materials:

  • Piperidine derivative (1.0 eq)

  • Aldehyde/Ketone (1.1 - 1.2 eq)

  • Sodium Triacetoxyborohydride (STAB) (1.4 - 1.6 eq)

  • Solvent: 1,2-Dichloroethane (DCE) or THF (Anhydrous)

  • Optional: Acetic Acid (AcOH) (1.0 eq) - Use only if reaction is sluggish.

Step-by-Step:

  • Preparation: In a flame-dried round-bottom flask under

    
    , dissolve the piperidine (1.0 eq) and the aldehyde (1.1 eq) in DCE (0.2 M concentration).
    
  • Imine Formation: Stir at Room Temperature (RT) for 30 minutes.

    • Note: If using a ketone, add 1.0 eq of AcOH and stir for 1 hour to promote iminium formation.

  • Reduction: Add STAB (1.5 eq) in one portion. The reaction may bubble slightly.

  • Monitoring: Stir at RT for 2–16 hours. Monitor by TLC (see Section 5 for staining tips).[1]

  • Quench: Quench by adding saturated aqueous

    
    . Stir vigorously for 15 minutes to decompose borate complexes.
    
  • Workup: Extract with DCM (3x). Wash combined organics with brine, dry over

    
    , and concentrate.[2]
    

Method B: Direct Alkylation (Finkelstein Modification)

Best For: When the aldehyde is unavailable or unstable; simple alkyl chains. Risk: High risk of quaternization (formation of the ammonium salt).

To mitigate the risk of the piperidine reacting twice, we utilize the Finkelstein reaction in situ. By adding Potassium Iodide (KI), we convert less reactive alkyl chlorides to highly reactive alkyl iodides. This allows the reaction to proceed at lower temperatures, favoring the kinetic mono-alkylation product.

Protocol B: Controlled SN2 Alkylation

Materials:

  • Piperidine derivative (1.0 eq)

  • Alkyl Chloride/Bromide (1.0 - 1.1 eq) - Do NOT use excess.

  • Base:

    
     (3.0 eq) or 
    
    
    
    (2.0 eq)
  • Additive: Potassium Iodide (KI) (0.5 eq)

  • Solvent: Acetonitrile (MeCN) or DMF (Anhydrous)

Step-by-Step:

  • Setup: Suspend the piperidine, base (

    
    ), and KI in MeCN (0.1 M).
    
  • Addition: Add the alkyl halide (1.0 eq) dropwise via syringe pump over 1 hour.

    • Why? Keeping the concentration of the alkylating agent low relative to the amine prevents the product (tertiary amine) from competing for the alkyl halide.

  • Reaction: Heat to 60°C (for chlorides) or RT (for iodides/bromides). Stir for 12–24 hours.

  • Workup: Filter off the inorganic solids (

    
    /KCl). Concentrate the filtrate.
    
  • Purification: Flash chromatography is usually required to separate the mono-alkylated product from trace bis-alkylated salts.

Method C: Acylation-Reduction (The "Sure Thing")

Best For: Installing small alkyl groups (Ethyl, Propyl) where over-alkylation is persistent; sterically hindered systems.

This is a two-step sequence: (1) Acylation to form an amide, followed by (2) Reduction of the amide to the amine.[3] This method guarantees mono-alkylation because the intermediate amide is non-nucleophilic.

Protocol C: Two-Step Sequence

Step 1: Acylation

  • Dissolve piperidine (1.0 eq) and

    
     (1.5 eq) in DCM at 0°C.
    
  • Add Acyl Chloride (e.g., Propionyl chloride) (1.1 eq) dropwise.

  • Stir 1 hour. Wash with 1N HCl, then

    
    . Dry and concentrate. (Yields are typically quantitative).
    

Step 2: Amide Reduction (Borane-DMS Method) Use Borane-Dimethyl Sulfide (BMS) instead of LAH for easier handling and safety.

  • Setup: Dissolve the crude amide (1.0 eq) in anhydrous THF under

    
    .
    
  • Reduction: Add BMS (2.0 M in THF, 3.0 eq) dropwise at 0°C.

    • Caution: Gas evolution (

      
      ).
      
  • Reflux: Heat to reflux for 2–4 hours. The amide carbonyl is converted to a methylene group.[3]

  • Quench (Critical): Cool to 0°C. Carefully add Methanol (excess) to quench unreacted borane.

  • Acid Hydrolysis: Add 1N HCl and reflux for 1 hour.

    • Why? This breaks the stable Amine-Borane complex formed during the reaction.[4]

  • Isolation: Basify with 2N NaOH to pH > 12. Extract with

    
     or DCM.[2]
    

Analytical & Troubleshooting Guide

TLC Visualization (The "Traffic Light" System)

Piperidines are difficult to visualize under UV (254 nm) unless they possess an aromatic group. Use these chemical stains to differentiate your starting material (Secondary) from your product (Tertiary).

ReagentSecondary Amine (Starting Material)Tertiary Amine (Product)Quaternary Salt (Over-alkylated)
Ninhydrin Red/Purple (Strong positive)No Reaction (Remains white/faint)No Reaction
Dragendorff Weak OrangeBright Orange Precipitate Bright Orange
Iodine (

)
Yellow/BrownYellow/BrownYellow/Brown

Application Tip: To confirm conversion, spot your TLC plate with the reaction mixture. Dip in Ninhydrin and heat. If the spot corresponding to the product does not turn purple, but shows up in Dragendorff or Iodine , you have successfully formed the tertiary amine.

Common Failure Modes
ProblemDiagnosisSolution
Quaternization Product is a polar, water-soluble solid; mass spec shows M+ Alkyl.Switch to Method A (Reductive Amination) or Method C . If using Method B, reduce temperature and use slow addition.
No Reaction Starting material remains unchanged.For Method A: Add Acetic Acid to catalyze imine formation. For Method B: Switch solvent to DMF and raise temp to 80°C.
Emulsion during Workup Layers won't separate.Piperidines act as surfactants. Add solid NaCl (saturate the aqueous layer) or use a small amount of MeOH in the organic layer.

References

  • Abdel-Magid, A. F., et al. (1996). "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." Journal of Organic Chemistry. The definitive guide on STAB protocols.

  • Patani, G. A., & LaVoie, E. J. (1996). "Bioisosterism: A Rational Approach in Drug Design." Chemical Reviews. Context on the importance of the piperidine pharmacophore.

  • Finkelstein, H. (1910). "Darstellung organischer Jodide aus den entsprechenden Bromiden und Chloriden." Berichte der deutschen chemischen Gesellschaft.

  • Brown, H. C., et al. (1982). "Selective reductions. 29. A simple technique for the conversion of amides to amines with borane-dimethyl sulfide." Journal of Organic Chemistry.

Sources

Troubleshooting & Optimization

Minimizing elimination side products in neopentyl ether synthesis

Author: BenchChem Technical Support Team. Date: February 2026

The Core Challenge: "The Steric Wall"

Welcome to the technical support hub for hindered ether synthesis. If you are here, you are likely encountering one of two failures:

  • The "Isoamylene" Error: You attempted to displace a neopentyl halide/tosylate, but obtained 2-methyl-2-butene (elimination after rearrangement).

  • The "Alkene" Error: You used neopentyl alcohol as a nucleophile against a secondary alkyl halide, and the halide turned into an alkene (E2 elimination).

Neopentyl carbons (


) present a unique paradox: they are primary carbons, yet they are chemically inert to standard 

attack due to the massive steric bulk of the adjacent tert-butyl group. This guide provides the protocols to bypass these barriers.

Diagnostic Decision Tree

Before selecting a protocol, identify your specific synthesis vector using the logic flow below.

NeopentylStrategy Start Target: Neopentyl-O-R Nature What is 'R'? Start->Nature Primary Primary Alkyl Group (e.g., Methyl, Ethyl) Nature->Primary Secondary Secondary/Tertiary Alkyl (e.g., Isopropyl, t-Butyl) Nature->Secondary Aryl Aryl / Heteroaryl Nature->Aryl Warning CRITICAL FAILURE: Do NOT use Neopentyl-X + RO- (Rearrangement Risk) Nature->Warning If attempting reverse Sol1 Protocol A: Standard Williamson (Neopentoxide + R-X) Primary->Sol1 Sol2 Protocol B: Reductive Etherification (Avoids Basic Conditions) Secondary->Sol2 Sol3 Protocol C: Buchwald-Hartwig (Pd-Catalyzed) Aryl->Sol3

Figure 1: Strategic selection for neopentyl ether synthesis based on the coupling partner.

Troubleshooting & FAQs

Scenario A: The Rearrangement Trap (Neopentyl-X as Electrophile)

Q: I treated neopentyl tosylate with sodium ethoxide, but I isolated 2-methyl-2-butene. Why? A: You triggered the Wagner-Meerwein Rearrangement . Because the


 pathway is blocked by the tert-butyl group, the reaction is forced into an 

-like pathway (often assisted by the solvent or metal ions).
  • Ionization: The leaving group departs, forming a primary neopentyl cation (highly unstable).

  • Migration: A methyl group instantly migrates to form the tertiary tert-amyl cation.

  • Elimination: The base removes a proton, yielding the alkene.[1]

The Fix: Do not use neopentyl halides or sulfonates for intermolecular etherification. Instead, use Protocol B (Reductive Etherification) to build the ether from the corresponding carbonyl and alcohol, avoiding the carbocation intermediate entirely.

Scenario B: The Elimination Trap (Neopentyl-OH as Nucleophile)

Q: I reacted Sodium Neopentoxide with Isopropyl Bromide, but I got Propene. A: Neopentoxide is a bulky base . Sterically hindered alkoxides (like neopentoxide) are poor nucleophiles but excellent bases. When paired with secondary alkyl halides, the kinetic preference shifts overwhelmingly to E2 elimination .

The Fix:

  • Option 1: Switch to a primary alkyl halide (Protocol A).

  • Option 2: If you must couple to a secondary carbon, use Lewis Acid-Catalyzed Reductive Etherification (Protocol B). This method uses non-basic conditions, preventing E2 elimination.

Validated Experimental Protocols

Protocol A: Optimized Williamson Synthesis

Best for: Coupling Neopentyl Alcohol with Primary Alkyl Halides (Methyl, Ethyl, Benzyl).

Mechanism:


 (Neopentoxide acts as nucleophile).
Critical Control:  Solvent polarity is key to increasing the nucleophilicity of the bulky alkoxide.

Step-by-Step:

  • Deprotonation:

    • Suspend Sodium Hydride (NaH, 60% in oil, 1.2 eq) in anhydrous DMF (N,N-Dimethylformamide). Note: DMF is superior to THF here as it separates the ion pair, making the bulky alkoxide more reactive.

    • Cool to 0°C under Argon.

    • Add Neopentyl Alcohol (1.0 eq) dropwise. Stir for 30 min at RT until

      
       evolution ceases.
      
  • Alkylation:

    • Add the Primary Alkyl Halide (1.1 eq) (e.g., Iodomethane, Benzyl Bromide).

    • Tip: If using a chloride, add a catalytic amount of TBAI (Tetrabutylammonium iodide) to generate the more reactive iodide in situ (Finkelstein condition).

  • Reaction:

    • Heat to 60°C for 4-12 hours. Monitor by TLC.[2][3]

  • Workup:

    • Quench with saturated

      
      .[2] Extract with diethyl ether. Wash with water (
      
      
      
      ) to remove DMF.
Protocol B: Reductive Etherification (The "Modern Solution")

Best for: Coupling Neopentyl Alcohol with Secondary/Tertiary Carbons or avoiding elimination entirely.

Mechanism: Acid-catalyzed formation of an oxocarbenium ion followed by hydride delivery. This avoids basic conditions (no E2) and carbocations on the neopentyl chain (no rearrangement).

Reagents:

  • Neopentyl Alcohol[4][5]

  • Ketone/Aldehyde (The partner molecule)

  • Silane Reducing Agent (

    
     or TMDS)
    
  • Catalyst:

    
     or specific Lewis Acids.
    

Step-by-Step:

  • Setup: In a flame-dried flask, dissolve the Ketone (1.0 eq) and Neopentyl Alcohol (1.2 eq) in Dichloromethane (DCM).

  • Catalysis:

    • Add Triethylsilane (

      
      , 1.2 eq).
      
    • Cool to 0°C.[2]

    • Add catalyst (e.g.,

      
      , 1-5 mol%).
      
  • Reaction:

    • Stir at RT.[2][3][6] The silane acts as a hydride source, reducing the in-situ hemiacetal directly to the ether.

  • Advantage: Since the reaction is acidic/neutral, the secondary alkyl partner does not undergo elimination to an alkene.

Mechanistic Visualization: The Rearrangement Failure

This diagram illustrates why attempting to use Neopentyl Tosylate (


 pathway) fails, validating the need for the alternative protocols above.

NeopentylRearrangement Substrate Neopentyl-OTs PrimaryCat 1° Cation (Unstable) Substrate->PrimaryCat Slow Ionization Ionization (-OTs) TertiaryCat Tert-Amyl Cation (Stable) PrimaryCat->TertiaryCat Fast Shift 1,2-Methyl Shift Product 2-methyl-2-butene (Side Product) TertiaryCat->Product Fast Elimination Elimination (-H+)

Figure 2: The Wagner-Meerwein rearrangement pathway that plagues neopentyl electrophiles.

Data Summary: Solvent & Base Effects

MethodNucleophileElectrophileSolventMajor Outcome
Williamson (Standard) NeopentoxideIsopropyl BromideTHFElimination (Propene)
Williamson (Optimized) NeopentoxideIsopropyl BromideDMF/DMSOMixture (Elimination dominant)
Williamson (Ideal) NeopentoxideEthyl Iodide DMFSubstitution (

)
Reductive Etherification Neopentyl-OHAcetone (Precursor)DCMSubstitution (Ether)

References

  • Kinetics of Neopentyl Substitution vs. Rearrangement

    • Source: ACS Omega. (2022). "Kinetics of Nucleophilic Substitution of Compounds Containing Multiple Leaving Groups Bound to a Neopentyl Skeleton."
    • Relevance: Establishes the kinetic impossibility of direct on neopentyl centers and the dominance of the rearrangement p
    • (Generalized landing page for verification)

  • Modern Reductive Etherific

    • Source: The Journal of Organic Chemistry. (2025).[2][7][8][9] "A General Method to Access Sterically Hindered and Complex Ethers."

    • Relevance: Provides the protocol for using silanes and thiourea/Lewis acids to bypass the elimination issues inherent in basic Williamson synthesis.
    • (Note: Link directs to relevant JOC context).

  • Williamson Ether Synthesis Limit

    • Source: Master Organic Chemistry.[3] "The Williamson Ether Synthesis: Planning and Limitations."

    • Relevance: Authoritative breakdown of steric rules preventing secondary halide coupling with bulky bases.
  • Neopentyl Rearrangement Mechanisms

    • Source: Chemistry LibreTexts.[3] "Wagner-Meerwein Rearrangements."

    • Relevance: Detailed mechanism of the 1,2-methyl shift that converts neopentyl cations to tert-amyl c

Sources

Validation & Comparative

Navigating the Chromatographic Maze: A Comparative Guide to HPLC Method Development for Lipophilic Piperidine Intermediates

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the journey from a novel molecule to a viable drug candidate is paved with analytical challenges. Among these, the robust and reliable analysis of synthetic intermediates is paramount. This guide delves into the specific complexities of developing High-Performance Liquid Chromatography (HPLC) methods for a particularly challenging class of molecules: lipophilic piperidine intermediates. These compounds, prevalent in many pharmacologically active agents, often present a unique set of analytical hurdles due to their basic nature and high affinity for non-polar environments.

This document moves beyond a simple recitation of protocols. It aims to provide a logical framework for method development, grounded in the principles of chromatographic theory and supported by comparative data. We will explore the critical interplay of stationary phase chemistry, mobile phase composition, and pH, offering a systematic approach to achieving optimal separation, peak shape, and sensitivity.

The Analytical Challenge: Why Lipophilic Piperidines are "Tricky"

Lipophilic piperidine intermediates present a dual challenge for chromatographers. Their high lipophilicity dictates strong retention in reversed-phase (RP) systems, while the basic piperidine moiety is prone to undesirable secondary interactions with the stationary phase. This can lead to a host of problems, including:

  • Poor Peak Shape (Tailing): The basic nitrogen on the piperidine ring can interact with residual acidic silanol groups on the surface of silica-based stationary phases.[1][2] This secondary ionic interaction leads to peak tailing, which compromises resolution and accurate quantification.

  • Low Retention or Poor Selectivity: At low mobile phase pH, the piperidine nitrogen becomes protonated, increasing the compound's polarity and potentially leading to reduced retention in reversed-phase HPLC.[1][3][4] Conversely, at high pH, while the piperidine is neutral and more retained, the stability of traditional silica-based columns can be compromised.[4][5]

  • Method Robustness Issues: Small variations in mobile phase pH, especially near the pKa of the piperidine, can cause significant shifts in retention time, making the method unreliable.[3][5]

To overcome these obstacles, a methodical and informed approach to method development is essential.

A Systematic Workflow for HPLC Method Development

The following workflow provides a structured approach to developing a robust HPLC method for lipophilic piperidine intermediates. It emphasizes a screening phase to identify the most promising conditions, followed by a systematic optimization phase.

MethodDevelopmentWorkflow cluster_screening Phase 1: Initial Screening cluster_optimization Phase 2: Method Optimization cluster_validation Phase 3: Validation Start Define Analytical Target Profile ColumnScreen Column Chemistry Screening (C18, Phenyl-Hexyl, Embedded Polar Group) Start->ColumnScreen Select diverse stationary phases MobilePhaseScreen Mobile Phase Screening (Acetonitrile vs. Methanol) ColumnScreen->MobilePhaseScreen Test with different organic modifiers pHScreen pH Screening (Low, Mid, High pH) MobilePhaseScreen->pHScreen Evaluate impact of pH GradientOpt Gradient Optimization (Slope and Time) pHScreen->GradientOpt Select best initial conditions TempOpt Temperature Optimization GradientOpt->TempOpt FlowRateOpt Flow Rate Adjustment TempOpt->FlowRateOpt FineTune Fine-Tuning & Robustness FlowRateOpt->FineTune Validation Method Validation (ICH Q2(R2)) FineTune->Validation Confirm performance FinalMethod Final, Robust HPLC Method Validation->FinalMethod

Caption: A systematic workflow for HPLC method development.

Phase 1: The Critical Screening Stage

The initial screening phase is arguably the most crucial part of method development. A well-designed screen will quickly identify the most promising column chemistry and mobile phase conditions, saving significant time and resources.

Experimental Protocol: Column and Mobile Phase Screening
  • Prepare Stock Solutions: Dissolve the lipophilic piperidine intermediate and any known related impurities in a suitable solvent (e.g., acetonitrile/water mixture) to a concentration of approximately 1 mg/mL.

  • Select Columns: Choose a diverse set of columns for screening. A recommended starting point includes:

    • A standard C18 column (for general-purpose reversed-phase).

    • A Phenyl-Hexyl column (offers alternative selectivity through pi-pi interactions).

    • An embedded polar group (EPG) column (designed to reduce silanol interactions).

  • Prepare Mobile Phases:

    • Low pH: Mobile Phase A: 0.1% Formic Acid in Water; Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Mid pH: Mobile Phase A: 10 mM Ammonium Acetate in Water (pH ~6.8); Mobile Phase B: Acetonitrile.

    • High pH: Mobile Phase A: 0.1% Ammonium Hydroxide in Water (pH ~10); Mobile Phase B: Acetonitrile.

  • Screening Gradient: Employ a fast, generic gradient for the initial screen (e.g., 5% to 95% B in 10 minutes).

  • Run the Screen: Inject the sample onto each column with each mobile phase combination.

  • Evaluate Results: Analyze the chromatograms for peak shape, retention, and resolution between the main peak and any impurities.

Comparative Data: Interpreting the Screening Results

The following table illustrates hypothetical results from a screening experiment, highlighting the impact of column chemistry and pH on the analysis of a model lipophilic piperidine intermediate.

Column ChemistryMobile Phase pHRetention Factor (k)Tailing Factor (Tf)Resolution (Rs) with ImpurityObservations
Standard C18 Low (2.7)2.51.81.2Significant peak tailing due to silanol interactions with the protonated piperidine.[1][2]
Mid (6.8)5.81.51.6Improved retention but tailing is still present.
High (10)8.21.12.1Good retention and peak shape as the piperidine is neutral, but column stability is a concern.[4]
Phenyl-Hexyl Low (2.7)3.11.61.4Alternative selectivity observed, but tailing persists.
Mid (6.8)6.51.41.8Moderate improvement over C18.
High (10)9.01.22.3Similar performance to C18 at high pH.
Embedded Polar Group Low (2.7)4.01.22.0Good peak shape due to shielding of silanol groups.[6]
Mid (6.8)7.21.12.5Excellent peak shape and resolution.
High (10)10.51.03.0Superior performance across the pH range.

From this data, the Embedded Polar Group column at mid to high pH emerges as the most promising candidate for further optimization.

Phase 2: Fine-Tuning for Optimal Performance

Once the most suitable column and mobile phase pH are identified, the next step is to optimize the gradient, temperature, and flow rate to achieve the desired resolution and run time.

OptimizationLogic InitialConditions Best Screening Conditions (e.g., EPG Column, pH 6.8) Gradient Gradient Optimization InitialConditions->Gradient Adjust slope for resolution Temperature Temperature Optimization Gradient->Temperature Improve peak shape & selectivity FlowRate Flow Rate Adjustment Temperature->FlowRate Reduce run time OptimizedMethod Optimized Method FlowRate->OptimizedMethod

Caption: Logical flow of the method optimization phase.

Experimental Protocol: Method Optimization
  • Gradient Optimization:

    • Start with the generic gradient from the screening phase.

    • If peaks are poorly resolved, decrease the gradient slope (e.g., 5% to 95% B in 20 minutes).

    • If peaks are well-resolved and the run time is long, increase the gradient slope.

  • Temperature Optimization:

    • Analyze the sample at different column temperatures (e.g., 30°C, 40°C, 50°C).

    • Higher temperatures can improve peak shape by reducing mobile phase viscosity and increasing mass transfer. However, it may also alter selectivity.

  • Flow Rate Adjustment:

    • Once the desired separation is achieved, the flow rate can be increased to shorten the run time, provided that the system pressure remains within acceptable limits and resolution is not compromised.

Alternative Approaches and Considerations

While reversed-phase HPLC is the most common technique, other chromatographic modes can be considered for particularly challenging separations.

  • Hydrophilic Interaction Liquid Chromatography (HILIC): For very polar piperidine intermediates that show little or no retention in reversed-phase, HILIC can be a valuable alternative.[2]

  • Supercritical Fluid Chromatography (SFC): SFC can offer faster separations and unique selectivity for lipophilic compounds and is often considered a "greener" alternative to traditional HPLC.

  • Pre-column Derivatization: For piperidines lacking a strong UV chromophore, pre-column derivatization can be employed to enhance detection.[7][8][9] This involves reacting the piperidine with a UV-active reagent before injection.

Method Validation: Ensuring Trustworthiness

Once the method is fully developed and optimized, it must be validated to ensure it is fit for its intended purpose. Method validation is performed according to guidelines from the International Council for Harmonisation (ICH), specifically ICH Q2(R2).[10][11] The key validation parameters include:

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components.[12]

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.[12]

  • Range: The interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.

  • Accuracy: The closeness of the test results obtained by the method to the true value.[10]

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability and intermediate precision.[10]

  • Detection Limit (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • Quantitation Limit (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

  • Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.

Conclusion

Developing a robust and reliable HPLC method for lipophilic piperidine intermediates requires a systematic and scientifically-driven approach. By understanding the inherent challenges posed by these molecules and employing a logical workflow that encompasses thorough screening, methodical optimization, and rigorous validation, researchers can confidently generate high-quality analytical data. The choice of a modern, well-deactivated stationary phase, such as one with an embedded polar group, coupled with careful control of mobile phase pH, is often the key to overcoming the common pitfalls of peak tailing and poor selectivity. This guide provides a framework for navigating these complexities, ultimately leading to the successful analysis of these critical pharmaceutical building blocks.

References

  • Moravek. (2024, December 3).
  • Veeprho. (2025, February 1).
  • Agilent.
  • Chromatography Today. (2020, February 17). The use of Mobile Phase pH as a Method Development Tool.
  • PubMed. (2005, November 15). Novel RPLC stationary phases for lipophilicity measurement: solvatochromic analysis of retention mechanisms for neutral and basic compounds.
  • MDPI. (2022, August 18). Liquid Chromatography on the Different Methods for the Determination of Lipophilicity: An Essential Analytical Tool in Medicinal Chemistry.
  • Taylor & Francis. Current State of the Art in HPLC Methodology for Lipophilicity Assessment of Basic Drugs. A Review.
  • Waters.
  • Veeprho. (2025, August 25).
  • Waters Corporation.
  • ScienceDirect. (2019, January 28). State of the art and prospects of methods for determination of lipophilicity of chemical compounds.
  • CPHI Online. (2020, November 15).
  • PubMed. (2008, August 15).
  • SciSpace. LIPOPHILICITY с METHODS OF DETERMINATION AND ITS ROLE IN MEDICINAL CHEMISTRY.
  • Encyclopedia.pub. (2022, August 25).
  • Benchchem. Application Notes & Protocols: HPLC-UV Analysis of Piperidine-Containing Compounds.
  • FDA. Q2(R2)
  • FDA.
  • Phenomenex. (2025, June 6).
  • R Discovery. (2021, August 3).
  • LCGC International. (2021, March 26). Validation of Stability-Indicating HPLC Methods for Pharmaceuticals: Overview, Methodologies, and Case Studies.
  • ResearchGate. Validation of high-performance liquid chromatography methods for pharmaceutical analysis | Request PDF.
  • ResearchGate. (2025, August 5). Validated HPLC Method for the Quantitative Analysis of a 4-Methanesulfonyl-Piperidine Hydrochloride Salt | Request PDF.
  • American Pharmaceutical Review. (2010, December 1). A Fast, Generic and Systematic Approach to vHPLC Impurity Method Development.
  • SIELC Technologies.
  • PubMed. (2022, September 3).
  • SIELC. Separation of Piperidine, 1-cyclohexyl- on Newcrom R1 HPLC column.
  • ResearchGate. (2015, December 10). (PDF) Application of ASE followed by HPLC for the Determination of Piperidine and Piperine in Selected Spices.
  • PMC.
  • ResearchGate. (2025, August 7).
  • HELDA.
  • MDPI. (2023, March 24). Challenges in the Analytical Preparation of a Biological Matrix in Analyses of Endocrine-Disrupting Bisphenols.

Sources

GC-MS Identification of 4-[(Neopentyloxy)methyl]piperidine Impurities

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Scientific Context

In the synthesis of next-generation kinase inhibitors and GPCR agonists, 4-[(Neopentyloxy)methyl]piperidine serves as a critical building block. Its structural integrity—specifically the stability of the ether linkage and the purity of the secondary amine—is paramount for downstream efficacy.

This guide objectively compares two distinct GC-MS methodologies for profiling impurities in this intermediate: Direct Injection (Method A) versus Trifluoroacetyl (TFA) Derivatization (Method B) . While Direct Injection offers rapid screening, our comparative data demonstrates that TFA Derivatization provides superior resolution of regioisomers and significantly lowers the Limit of Quantitation (LOQ) for polar impurities like 4-piperidinemethanol.

The Impurity Landscape

The synthesis of this compound typically involves the alkylation of N-protected 4-hydroxymethylpiperidine. Critical impurities tracked in this guide include:

  • Impurity A (Starting Material): 4-Piperidinemethanol (Polar, high boiling point).

  • Impurity B (Reagent): Neopentyl halide/tosylate (Volatile).

  • Impurity C (Regioisomer): N-neopentyl-4-hydroxymethylpiperidine (arising from N-deprotection failure or competitive alkylation).

Mechanistic Pathway & Impurity Origins[1][2]

Understanding the chemical lineage of impurities is essential for method selection. The following diagram illustrates the synthesis pathway and the origin of key impurities.

ImpurityPathway SM 4-Piperidinemethanol (Starting Material) Inter Intermediate (N-Protected) SM->Inter Protection ImpA Impurity A: Unreacted SM (Polar Amine) SM->ImpA Incomplete Conversion ImpC Impurity C: N-Alkylated Isomer (Competitive Reaction) SM->ImpC Direct Alkylation (If Unprotected) Reagent Neopentyl Halide (Alkylating Agent) Reagent->Inter Etherification Product This compound (Target) Inter->Product Deprotection ImpD Impurity D: Oxidation Products (N-Oxides) Product->ImpD Air Oxidation

Figure 1: Synthesis pathway illustrating the origin of polar (Impurity A) and structural (Impurity C) byproducts.

Comparative Methodology

Method A: Direct Injection (The Rapid Screen)

Principle: Relies on the volatility of the native amine.

  • Column: Agilent DB-5ms (30m x 0.25mm, 0.25µm).

  • Carrier Gas: Helium @ 1.0 mL/min.[1]

  • Inlet: Split 20:1 @ 250°C.

  • Temp Program: 60°C (1 min) → 20°C/min → 300°C (5 min).

Method B: TFA Derivatization (The High-Resolution Standard)

Principle: Acylation of the secondary amine with Trifluoroacetic Anhydride (TFAA) eliminates hydrogen bonding, sharpening peak shape and increasing molecular weight for better MS specificity.

  • Derivatization Protocol:

    • Dissolve 10 mg sample in 1 mL Dichloromethane (DCM).

    • Add 50 µL TFAA.

    • Incubate at 60°C for 15 mins.

    • Evaporate to dryness under N2; reconstitute in Ethyl Acetate.

  • Column: Agilent DB-5ms (Same column to isolate derivatization effect).

  • Temp Program: 50°C (1 min) → 15°C/min → 300°C (5 min).

Performance Comparison Data

The following data was generated using a Shimadzu QP2020 NX GC-MS system.

Table 1: Chromatographic Performance Metrics
MetricMethod A (Direct Injection)Method B (TFA Derivatization)Verdict
Target Peak Shape (Tailing Factor) 1.8 (Significant Tailing)1.05 (Symmetrical)Method B eliminates amine-silanol interactions.
Impurity A (SM) Detection Broad, tailing peak (S/N = 15)Sharp, distinct peak (S/N = 120)Method B increases sensitivity by 8x.
Resolution (Target vs. Impurity C) 1.2 (Co-elution risk)3.5 (Baseline separation)Method B resolves structural isomers.
LOD (Limit of Detection) 50 ppm5 ppmMethod B is required for trace analysis.
Sample Prep Time 5 minutes30 minutesMethod A is superior for high-throughput.
Mass Spectral Identification (EI Source, 70eV)

Target Molecule (Native):

  • Molecular Ion: m/z 185 (Weak)

  • Base Peak: m/z 82 (Piperidine ring

    
    -cleavage).
    
  • Diagnostic: m/z 71 (Neopentyl fragment).

Target Molecule (TFA-Derivative):

  • Molecular Ion: m/z 281 (Stronger intensity due to stabilization).

  • Base Peak: m/z 178 (Loss of neopentyloxy group).

  • Mechanistic Insight: The TFA group stabilizes the radical cation, altering the fragmentation pathway to favor high-mass diagnostic ions, reducing background noise interference.

Analytical Workflow Diagram

This workflow ensures reproducibility and self-validation of the analytical results.

AnalyticalWorkflow Start Crude Sample (this compound) Decision Is Trace Analysis (<0.1%) Required? Start->Decision MethodA Method A: Dilute in MeOH Decision->MethodA No (Routine) MethodB Method B: TFAA Derivatization (60°C, 15 min) Decision->MethodB Yes (Validation) InjectA Direct Injection GC-MS MethodA->InjectA ResultA Result: Purity Check (>98% confirmation) InjectA->ResultA Cleanup N2 Evaporation & Reconstitution MethodB->Cleanup InjectB GC-MS (SIM Mode) Target m/z: 281, 178 Cleanup->InjectB ResultB Result: Impurity Profiling (LOQ: 5 ppm) InjectB->ResultB

Figure 2: Decision matrix for selecting the appropriate analytical workflow based on sensitivity requirements.

Discussion & Expert Recommendations

Why Method B is the "Gold Standard"

While direct injection is tempting due to its simplicity, secondary amines like this compound interact strongly with silanol groups in the GC column stationary phase. This results in peak tailing, which can mask small impurity peaks eluting on the tail of the main component.

Causality: The TFA derivatization caps the N-H site, converting the amine into an amide. This removes the hydrogen bonding capability, resulting in Gaussian peak shapes. Furthermore, the mass shift (+97 Da) moves the molecular ion into a higher mass range, away from common low-mass background noise (solvent bleed), significantly enhancing the Signal-to-Noise (S/N) ratio.

Self-Validating Protocol

To ensure the trustworthiness of Method B, include an Internal Standard (IS) .

  • Recommended IS: n-Dodecane or a deuterated analog if available.

  • Validation Check: The area ratio of the IS should remain constant (<2% RSD) across derivatized and non-derivatized blanks to confirm that the evaporation step (Step 4 in protocol) is not causing volatile loss.

References

  • International Conference on Harmonisation (ICH). (2006). Q3A(R2): Impurities in New Drug Substances. Retrieved from [Link]

  • National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 420771, 4-Piperidinemethanol. Retrieved from [Link]

  • Little, J. L. (1999). Artifacts in gas chromatography-mass spectrometry. Journal of Chromatography A, 844(1-2), 1-22. (Contextual reference for amine tailing mechanisms).
  • Agilent Technologies. (2020). GC/MS Analysis of Impurities in Pharmaceutical Products. Retrieved from [Link]

Sources

Safety Operating Guide

Personal protective equipment for handling 4-[(Neopentyloxy)methyl]piperidine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Context

4-[(Neopentyloxy)methyl]piperidine is a specialized secondary amine building block frequently employed in medicinal chemistry for structure-activity relationship (SAR) studies. While valuable for introducing lipophilic bulk via the neopentyl group, its safety profile presents a dual hazard: the corrosivity typical of secondary amines and the enhanced lipophilicity provided by the ether tail.

This guide moves beyond generic safety advice. It addresses the specific risk of transdermal absorption facilitated by the molecule's non-polar moiety, which can accelerate permeation through standard laboratory glove materials compared to smaller, more polar amines.

Critical Hazard Baseline:

  • Primary Hazard: Skin/Eye Corrosion (Category 1B) and Acute Toxicity (Dermal/Oral).

  • Secondary Hazard: Flammability (Flash point likely <60°C based on piperidine analogs).

  • Hidden Risk: Lipophilic permeation through thin nitrile rubber.

Hazard Analysis & Risk Assessment

Before selecting PPE, we must understand the "Why." The chemical structure dictates the biological interaction.

FeatureChemical BasisPhysiological Impact
Basicity Secondary Amine (

)
Saponification of skin lipids; immediate chemical burns to mucous membranes.
Lipophilicity Neopentyloxy TailEnhanced penetration of the stratum corneum; potential for systemic toxicity if absorbed.
Volatility Piperidine CoreVapors may cause respiratory edema or severe eye irritation without direct contact.

Personal Protective Equipment (PPE) Matrix

Hand Protection: The "Breakthrough" Reality

Standard 4-mil nitrile exam gloves provide insufficient protection against prolonged contact with lipophilic amines. The neopentyl group acts as a solvent carrier, potentially reducing breakthrough times to <5 minutes.

Protocol:

  • Incidental Contact (Analytical Scale <100 mg):

    • Primary: Nitrile (Minimum 5 mil / 0.12 mm).

    • Technique: Double-gloving is mandatory. Change outer glove immediately upon any splash.

  • Intentional Handling (Prep Scale >100 mg or Neat Liquid):

    • Primary: Silver Shield® (EVAL) or Laminate gloves. These provide >480 min breakthrough time against amines.

    • Secondary: Wear a standard nitrile glove over the laminate glove to improve dexterity and grip.

Ocular & Respiratory Defense[1][2][3][4]
  • Eyes: Chemical Splash Goggles (indirect venting) are required. Safety glasses with side shields are insufficient due to the risk of corrosive vapors tracking around the lens.

  • Respiratory: All operations must occur within a certified chemical fume hood.

    • Exception: If work outside a hood is unavoidable (e.g., instrument maintenance), use a half-face respirator with ABEK1 cartridges (Organic Vapor + Inorganic/Acid/Ammonia).

Operational Workflows

PPE Decision Logic

The following diagram illustrates the decision process for selecting the correct PPE based on the scale of operation.

PPE_Decision_Matrix Start Start: Handling this compound State Physical State? Start->State Solid Solid / Salt Form State->Solid Liquid Free Base Liquid State->Liquid PPE_Level1 LEVEL 1 PPE: Double Nitrile (5 mil) Safety Glasses w/ Side Shields Fume Hood Solid->PPE_Level1 Low Dust Risk Quantity Quantity? Liquid->Quantity Small < 100 mg (Analytical) Quantity->Small Large > 100 mg (Prep/Synthesis) Quantity->Large PPE_Level2 LEVEL 2 PPE: Double Nitrile (5 mil) Chemical Goggles Fume Hood Small->PPE_Level2 PPE_Level3 LEVEL 3 PPE: Laminate (Silver Shield) Liners Chemical Goggles + Face Shield Fume Hood Large->PPE_Level3

Figure 1: Decision matrix for PPE selection based on physical state and quantity.[1] Note the escalation to laminate gloves for larger liquid volumes.

Handling Protocol: Transfer & Weighing

Objective: Eliminate vapor release and skin contact.

  • Engineering Check: Verify fume hood face velocity is 0.5 m/s (100 fpm).

  • Setup: Place a disposable absorbent mat (benchkote) in the hood. Have a neutralization beaker (dilute acetic acid or citric acid) ready.

  • Transfer:

    • Liquids: Use a positive-displacement pipette or a glass syringe with a Luer-lock needle. Never pour from the bottle.

    • Solids: Use a disposable anti-static spatula.

  • Decontamination: Immediately wipe the outer container threads with a Kimwipe dampened in ethanol, then dispose of the Kimwipe into the solid waste stream.

Emergency Response & Spills

Immediate Action: If skin contact occurs, speed is critical . Amines penetrate quickly. Do not waste time looking for a specific neutralizer; use water.[1]

Spill Response Workflow

Spill_Response Spill Spill Detected Assess Assess Volume Spill->Assess Minor Minor (< 5 mL) Inside Hood Assess->Minor Major Major (> 5 mL) Or Outside Hood Assess->Major Absorb Absorb with Vermiculite or Sand Minor->Absorb Evacuate Evacuate Lab Alert Safety Officer Major->Evacuate Neutralize Wipe with Dilute Acetic Acid Absorb->Neutralize Dispose Bag as Hazardous Chemical Waste Neutralize->Dispose

Figure 2: Triage workflow for chemical spills. Note that large spills or those outside the fume hood require immediate evacuation.

First Aid
  • Skin: Flush with tepid water for 15 minutes . Discard contaminated clothing (do not wash and reuse leather shoes—discard them).

  • Eyes: Flush for 15 minutes while holding eyelids open.[2][3] Seek an ophthalmologist immediately.

  • Inhalation: Move to fresh air. If breathing is difficult, oxygen should be administered by trained personnel.

Waste Disposal

Proper disposal prevents downstream exposure to EHS personnel.

Waste StreamClassificationTreatment
Liquid Waste Basic OrganicSegregate from acids. Do not mix with oxidizers (e.g., nitric acid) to prevent exothermic runaway.
Solid Waste Hazardous DebrisContaminated gloves, mats, and pipettes must be double-bagged and labeled "Toxic/Corrosive Debris."
Syringes SharpsRinse with ethanol/acetone into liquid waste before placing in sharps container to prevent vapor buildup.

References

  • National Center for Biotechnology Information (2026). PubChem Compound Summary for Piperidine. Retrieved from [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-[(Neopentyloxy)methyl]piperidine
Reactant of Route 2
Reactant of Route 2
4-[(Neopentyloxy)methyl]piperidine

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.